1-Azaspiro[3.5]nonan-3-one
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Overview
Description
1-Azaspiro[35]nonan-3-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.5]nonan-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a ketone can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.5]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Azaspiro[3.5]nonan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.5]nonan-3-one involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
2-Azaspiro[3.5]nonan-1-one: Another spirocyclic compound with similar structural features but different reactivity and applications.
1-Azaspiro[4.4]nonan-1-one: A larger spirocyclic compound with distinct chemical properties and uses.
1-Azaspiro[3.3]heptane: A smaller spirocyclic compound with unique reactivity patterns.
Uniqueness: 1-Azaspiro[3.5]nonan-3-one stands out due to its specific ring size and the position of the nitrogen atom, which confer unique reactivity and interaction profiles. This makes it particularly valuable in the synthesis of complex molecules and the development of bioactive compounds .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C8H13NO/c10-7-6-9-8(7)4-2-1-3-5-8/h9H,1-6H2 |
InChI Key |
WKYXORNLVUTZIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)CN2 |
Origin of Product |
United States |
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